molecular formula C19H22N4O B11454621 4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 879615-85-7

4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11454621
CAS No.: 879615-85-7
M. Wt: 322.4 g/mol
InChI Key: DZDTWOAKADGFQB-UHFFFAOYSA-N
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Description

5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-(1-piperidinyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-(1-piperidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate aniline derivatives and carboxylic acids.

    Amidation: Formation of amide bonds under specific conditions.

    Substitution Reactions: Introduction of the piperidinyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Various substitution reactions can occur, especially at the phenylamino and piperidinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. They could include various quinazolinone derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, compounds like 5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-(1-piperidinyl)- are researched for their therapeutic potential, including anti-inflammatory and analgesic properties.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a simpler structure.

    Dihydroquinazolinone: A reduced form of quinazolinone.

    Phenylaminoquinazolinone: A derivative with a phenylamino group.

Uniqueness

5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-(1-piperidinyl)- is unique due to its specific functional groups and structural complexity, which may confer distinct biological activities and chemical reactivity compared to simpler quinazolinone derivatives.

Properties

CAS No.

879615-85-7

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

4-anilino-2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H22N4O/c24-16-11-7-10-15-17(16)18(20-14-8-3-1-4-9-14)22-19(21-15)23-12-5-2-6-13-23/h1,3-4,8-9H,2,5-7,10-13H2,(H,20,21,22)

InChI Key

DZDTWOAKADGFQB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(=O)CCC3)C(=N2)NC4=CC=CC=C4

Origin of Product

United States

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